molecular formula C9H11BrN2O2 B13045779 (3S)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid

(3S)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid

Cat. No.: B13045779
M. Wt: 259.10 g/mol
InChI Key: CGEDBZFUEIBKHW-ZETCQYMHSA-N
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Description

(3S)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid: is a chemical compound that belongs to the class of amino acids It features a pyridine ring substituted with a bromine atom and a methyl group, making it a unique derivative of pyridine-based amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid typically involves the following steps:

    Bromination: The starting material, 3-methylpyridine, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position.

    Coupling Reaction: The resulting intermediate is coupled with a suitable propanoic acid derivative to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of de-brominated derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Drug Development: Due to its unique structure, the compound may be explored for its therapeutic potential in treating various diseases.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • (3S)-3-Amino-3-(5-chloro-3-methylpyridin-2-YL)propanoic acid
  • (3S)-3-Amino-3-(5-fluoro-3-methylpyridin-2-YL)propanoic acid
  • (3S)-3-Amino-3-(5-iodo-3-methylpyridin-2-YL)propanoic acid

Comparison:

  • Uniqueness: The presence of the bromine atom in (3S)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid distinguishes it from its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s reactivity and interaction with biological targets.
  • Reactivity: The bromine derivative may exhibit different reactivity patterns compared to its halogen analogs, affecting its suitability for specific applications.

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

(3S)-3-amino-3-(5-bromo-3-methylpyridin-2-yl)propanoic acid

InChI

InChI=1S/C9H11BrN2O2/c1-5-2-6(10)4-12-9(5)7(11)3-8(13)14/h2,4,7H,3,11H2,1H3,(H,13,14)/t7-/m0/s1

InChI Key

CGEDBZFUEIBKHW-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC(=CN=C1[C@H](CC(=O)O)N)Br

Canonical SMILES

CC1=CC(=CN=C1C(CC(=O)O)N)Br

Origin of Product

United States

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